molecular formula C19H21F3N4O2S B2788224 N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine CAS No. 2380168-40-9

N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine

Cat. No.: B2788224
CAS No.: 2380168-40-9
M. Wt: 426.46
InChI Key: NYJLOUNATHQVIW-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethylphenyl group, and a pyrimidin-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This reaction utilizes palladium catalysts and boron reagents under mild conditions to achieve the desired coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been studied as a potential inhibitor of discoidin domain receptors, which play a role in the progression of pulmonary fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-{1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its ability to interact with specific molecular targets makes it a valuable compound for further investigation.

Properties

IUPAC Name

N-cyclopropyl-N-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2S/c20-19(21,22)14-2-1-3-17(12-14)29(27,28)25-10-7-16(8-11-25)26(15-4-5-15)18-6-9-23-13-24-18/h1-3,6,9,12-13,15-16H,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJLOUNATHQVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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